N-(2,4-Dimethylbenzyl)cyclopropanamine
Description
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-3-4-11(10(2)7-9)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEGOFDTGUINIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258531 | |
| Record name | N-Cyclopropyl-2,4-dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926185-86-6 | |
| Record name | N-Cyclopropyl-2,4-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926185-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-2,4-dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylbenzyl)cyclopropanamine typically involves the reaction of 2,4-dimethylbenzyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, including distillation and crystallization, are employed to meet the stringent quality standards required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylbenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2,4-Dimethylbenzyl)cyclopropanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylbenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields: this compound achieves higher yields (88.6%) compared to derivatives like 1-cyclopropyl-3-(6-(dimethylamino)pyrimidin-4-yl)-1-(3,4-dimethylbenzyl)urea (24% yield), likely due to steric and electronic effects of substituents .
- Biological Relevance : The 3,4-dimethyl analog is utilized in cystic fibrosis transmembrane conductance regulator (CFTR) modulator synthesis, suggesting substituent position impacts target binding .
Halogenated Derivatives
Biological Activity
N-(2,4-Dimethylbenzyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring attached to a dimethylbenzyl group. Its chemical formula is , and it has been investigated for various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Modulation : The compound may act as an inhibitor or activator of certain receptors, influencing signaling pathways involved in various physiological processes.
- Enzyme Interaction : It has been shown to modulate the activity of enzymes, which can lead to alterations in metabolic pathways.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds within the cyclopropyl carboxamide class, which includes this compound. These compounds demonstrated significant activity against Plasmodium species:
- Asexual Stage Activity : The compound exhibited potent asexual stage activity with an effective concentration (EC50) of approximately 40 nM against malaria parasites .
- Mechanism of Action : Investigations revealed that these compounds target the cytochrome b gene in drug-resistant parasites, confirming their mechanism through profiling against resistant strains and functional assays .
Pain Modulation
In preclinical models, this compound has been explored for its analgesic properties:
- Post-operative Pain Models : The compound showed efficacy in reducing allodynia in rat models induced by surgical procedures, suggesting its potential use in pain management .
Synthesis and Structure-Activity Relationship (SAR)
A detailed study on the SAR of similar cyclopropyl compounds indicated that modifications to the cyclopropyl group significantly affect biological activity. For instance:
| Compound Modification | EC50 (μM) | Activity Change |
|---|---|---|
| Cyclopropyl group retained | 0.040 | Active |
| Ethyl group substitution | >10 | Inactive |
| Cyclobutyl substitution | 0.48 | Reduced activity |
These findings emphasize the importance of specific structural features for maintaining biological efficacy .
Pharmacokinetics and Toxicity
Further investigations into the pharmacokinetic properties of this compound have shown promising results regarding metabolic stability and low cytotoxicity in human cell lines. This suggests a favorable therapeutic window for potential clinical applications .
Q & A
Q. What are the recommended synthetic strategies for preparing N-(2,4-dimethylbenzyl)cyclopropanamine, and how can reaction efficiency be optimized?
Answer: The synthesis of this compound typically involves reductive amination or catalytic hydrogenation of intermediates like Schiff bases. For example, hydrogenation of N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine over platinum catalysts achieves high selectivity and yield . Key optimization parameters include:
- Catalyst selection : Platinum-based catalysts (e.g., PtO₂) enhance hydrogenation efficiency.
- Solvent systems : Polar aprotic solvents (e.g., ethanol or THF) improve reaction homogeneity.
- Temperature control : Moderate temperatures (25–50°C) minimize side reactions like over-reduction.
- Purity assessment : Post-synthesis purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC (C18 column, 95% purity threshold) ensures quality .
Q. How can researchers characterize the molecular structure and purity of this compound?
Answer: A multi-technique approach is critical:
- Mass spectrometry : ESI-MS or HR-ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₇N: 176.14 g/mol) and fragmentation patterns .
- NMR spectroscopy : ¹H-NMR (δ 0.5–1.5 ppm for cyclopropane protons; δ 2.2–2.4 ppm for methyl groups on the benzyl ring) and ¹³C-NMR (cyclopropane carbons at δ 8–12 ppm) validate connectivity .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological studies) .
Q. What are the stability considerations for storing this compound, and how should degradation be monitored?
Answer:
- Storage conditions : Store at –20°C under inert gas (argon or nitrogen) in amber vials to prevent oxidation and photodegradation .
- Stability assays : Periodic LC-MS analysis detects degradation products (e.g., cyclopropane ring-opening derivatives). Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Answer: Discrepancies often arise from structural isomerism or assay variability. For example:
- Isomer specificity : The 2,4-dimethyl isomer (target compound) may exhibit distinct receptor binding compared to the 2,3-dimethyl analog (CAS 909702-86-9) due to steric and electronic differences . Validate structures via X-ray crystallography or 2D-NMR.
- Assay standardization : Use orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays for GPCR activity) to confirm activity .
Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., σ receptors or DNA packaging systems)?
Answer:
- In vitro binding assays : Radioligand displacement (³H-DTG for σ receptors) with purified protein extracts. Include controls for nonspecific binding (e.g., 10 µM haloperidol) .
- Biophysical techniques : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd).
- Molecular docking : Use software like AutoDock Vina with homology models of targets (e.g., σ-1 receptor PDB: 5HK1) to predict binding modes .
Q. How can reaction yields be improved in large-scale syntheses of this compound derivatives?
Answer:
- Continuous flow systems : Microreactors enhance heat/mass transfer and reduce side reactions (e.g., imine formation in GOase-AdRedAm cascades) .
- Catalyst recycling : Immobilized platinum on mesoporous silica improves turnover number (TON) .
- Process analytics : In-line FTIR monitors intermediate concentrations for real-time optimization .
Q. What analytical strategies differentiate this compound from its structural analogs in complex mixtures?
Answer:
Q. Notes
- Structural analogs (e.g., 2,3-dimethyl isomers) require explicit differentiation in studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
